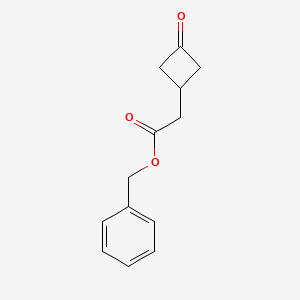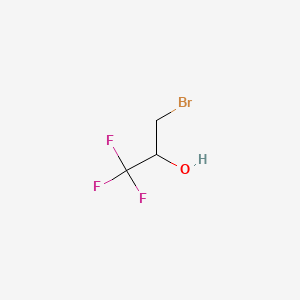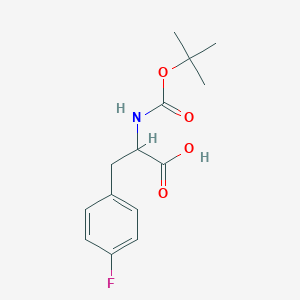![molecular formula C14H15N3O3S B3022219 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142210-01-2](/img/structure/B3022219.png)
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Übersicht
Beschreibung
The compound of interest, 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid, is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse chemical reactivity and potential biological activities, which make them a subject of interest in various chemical and pharmaceutical studies.
Synthesis Analysis
Although the specific synthesis of 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is not detailed in the provided papers, similar thiadiazole compounds have been synthesized through various methods. For instance, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole involves ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form different heterocyclic compounds . Another example is the unexpected synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, where exposure to sulfuric acid leads to ring closure and sulfonation . These methods highlight the reactivity of thiadiazole derivatives and their potential for forming complex structures.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can engage in various intermolecular interactions. For example, molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids show hydrogen bonding and (\pi)-(\pi) stacking interactions, which are crucial for the stability and properties of the crystal structures . These interactions are likely to be relevant for the compound of interest as well, influencing its crystalline form and potentially its biological activity.
Chemical Reactions Analysis
Thiadiazole derivatives are known to undergo a range of chemical reactions. The reactivity of the thiadiazole ring allows for the formation of various products depending on the type of nucleophile involved. For example, the reaction with an N-nucleophile can lead to the formation of N-substituted indole-2-thiols, while an O-nucleophile can result in 2-alkoxy-substituted benzo[b]thiophenes . These reactions are indicative of the versatility of thiadiazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring contributes to the compound's potential biological activity, as seen in the antimicrobial activity of the synthesized benzenesulfonic acid derivative against Listeria monocytogenes and Escherichia coli . The crystal structure, including hydrogen bonding and (\pi)-(\pi) interactions, affects the compound's solubility, melting point, and stability . These properties are essential for the practical application of thiadiazole derivatives in medicinal chemistry and other fields.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Heterocyclic Systems
1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, attributable to their structural adaptability and ability to interact with various biological targets. The core thiadiazole structure acts as a pharmacophore scaffold, facilitating significant chemical modifications that lead to diverse biological effects. Research highlights the critical role of thiadiazole and oxadiazole moieties in medicinal chemistry due to their bioisostere properties for carboxylic, amide, and ester groups. These properties enhance pharmacological activity by enabling hydrogen bonding interactions with enzymes and receptors. Specifically, studies have identified antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities associated with these compounds. The synergy between thiadiazole/oxadiazole cores and various heterocycles often results in enhanced biological effects, underscoring their importance in drug development and as structural matrices for new drug-like molecules (Lelyukh, 2019).
Synthesis and Significance in Heterocyclic Chemistry
The reactivity and versatility of heterocyclic compounds, including those based on the 1,3,4-thiadiazole framework, are crucial in synthesizing a wide array of heterocyclic structures. These compounds serve as building blocks for generating pyrazolo-imidazoles, thiazoles, spiropyrans, and various dyes, highlighting their pivotal role in heterocyclic and dyes synthesis. The unique reactivity of these scaffolds under mild conditions facilitates the creation of diverse cynomethylene dyes from a broad range of precursors, indicating their potential for further innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
4-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-5-2-3-6-10(9)15-13(20)14-17-16-11(21-14)7-4-8-12(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMGVGOHEIAGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)
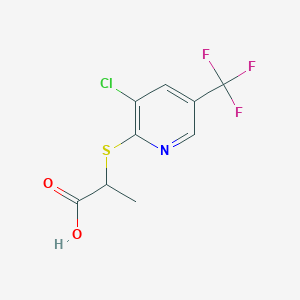
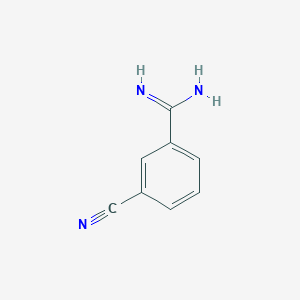
![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)
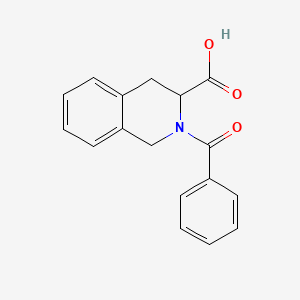
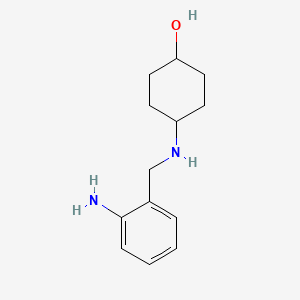
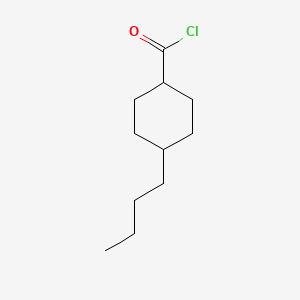
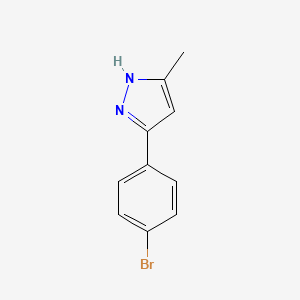
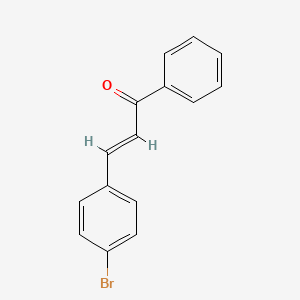
![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)

